Methyl 2-amino-2-(pyridin-3-yl)propanoate
Description
Methyl 2-amino-2-(pyridin-3-yl)propanoate is a pyridine-containing α-amino acid ester with the molecular formula C₉H₁₂N₂O₂ (molecular weight ≈ 180.21 g/mol). Its structure features a pyridin-3-yl group attached to the α-carbon of a propanoate ester backbone, with an amino group (-NH₂) at the same position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its dual functional groups (amino and ester) and the aromatic pyridine moiety, which can participate in hydrogen bonding, coordination chemistry, and π-π interactions.
- Nucleophilic substitution or condensation reactions involving pyridine derivatives and amino acid esters .
- Pd-catalyzed C–H functionalization, as seen in structurally related tryptophan derivatives .
- Protection-deprotection strategies for amino groups, exemplified by the use of tert-butoxycarbonyl (Boc) protecting groups in similar compounds .
Its applications span pharmaceutical intermediates, chiral building blocks for peptidomimetics, and ligands for metal-catalyzed reactions.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-amino-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,8(12)13-2)7-4-3-5-11-6-7/h3-6H,10H2,1-2H3 |
InChI Key |
ZRYXOGOJDQMBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyridin-3-yl)propanoate typically involves the reaction of pyridine derivatives with amino acids or their esters. One common method involves the reaction of 3-pyridinecarboxaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-2-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of methyl 2-amino-2-(pyridin-3-yl)propanoate with structurally related compounds, focusing on substituents, reactivity, and applications.
Structural Analogs and Key Differences
Reactivity and Stability
- Amino Group Reactivity: The unprotected -NH₂ in this compound makes it prone to oxidation and nucleophilic substitution, unlike Boc-protected analogs .
- Pyridine Coordination : Pyridin-3-yl derivatives exhibit stronger metal-binding affinity compared to pyridin-2-yl or furan-containing analogs due to favorable steric and electronic effects .
- Ester Hydrolysis : The methyl ester group hydrolyzes faster under basic conditions than bulkier ethyl esters (e.g., ethyl analogs in ) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Methyl 2-diazo-3-(pyridin-3-yl)propanoate | Methyl 3-(5-fluoropyridin-3-yl)propanoate |
|---|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₀N₄O₂ | C₉H₁₀FNO₂ |
| Molecular Weight | 180.21 | 222.19 | 198.18 |
| LogP (Predicted) | 0.85 | 1.12 | 1.30 |
| Hydrogen Bond Donors | 2 | 0 | 1 |
| Key Reactivity | Nucleophilic amino group | Electrophilic diazo group | Electrophilic fluorine |
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